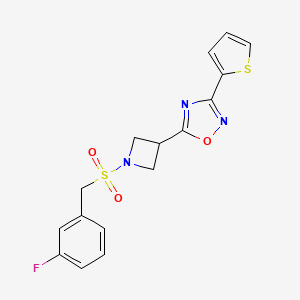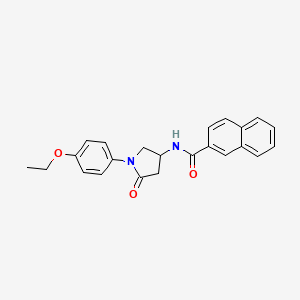
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, the synthesis of N-1-Naphthyl-3-oxobutanamide derivatives is described, which involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions . This method could potentially be adapted for the synthesis of "N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-naphthamide" by modifying the starting materials and reaction conditions to incorporate the ethoxyphenyl and pyrrolidinone moieties.
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the presence of a naphthamide moiety, similar to the structures described in the second paper, where naphthyl propanamide derivatives are synthesized . The presence of the ethoxyphenyl and pyrrolidinone groups would influence the overall molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers do not provide specific reactions for "this compound," but they do describe various reactions involving similar compounds. For example, the first paper discusses the cyclization of thio-N-1-naphthyl-nicotinamides to thieno[2,3-b]pyridine derivatives . Such reactions could be relevant if the compound possesses reactive sites that are susceptible to cyclization or other transformations under certain conditions.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "this compound" are not detailed in the papers, the properties of structurally related compounds are discussed. For instance, the antibacterial and antifungal activities of naphthyl propanamide derivatives are evaluated in the second paper . This suggests that the compound of interest may also possess biological activities, which could be explored through similar bioassays. Additionally, the solubility, stability, and other physicochemical properties could be inferred based on the known properties of the naphthyl and pyrrolidinone groups.
Applications De Recherche Scientifique
Sigma Receptor Ligand and Potential PET Imaging Agent
- Research Focus: This compound's derivatives have been explored as sigma(1) receptor ligands. A methylated derivative demonstrated potent sigma(1) ligand properties and selectivity, indicating potential as a tool for PET (Positron Emission Tomography) imaging experiments. Additionally, some derivatives showed antiproliferative activity in rat C6 glioma cells, suggesting potential uses in tumor research and therapy (Berardi et al., 2005).
Conducting Polymers from Low Oxidation Potential Monomers
- Research Focus: Derivatives of this compound have been used in the synthesis of conducting polymers via electropolymerization. These polymers, derived from bis(pyrrol-2-yl) arylenes, showed low oxidation potentials, indicating their potential use in conducting and semi-conducting materials (Sotzing et al., 1996).
DNA Interaction and Drug Candidate Potential
- Research Focus: Naphthalene-based Schiff base ligands related to this compound have been synthesized and shown to interact with DNA. Their metal complexes also demonstrated DNA binding activity, suggesting their potential as drug candidates (Kurt et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-21-11-9-20(10-12-21)25-15-19(14-22(25)26)24-23(27)18-8-7-16-5-3-4-6-17(16)13-18/h3-13,19H,2,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMSQIIFCRVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)
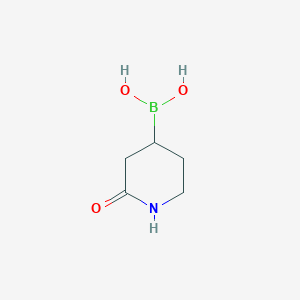
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2532958.png)
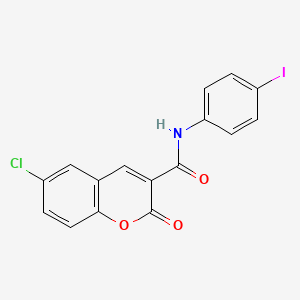
![N-(2,6-difluorophenyl)-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2532962.png)
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2532966.png)
![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
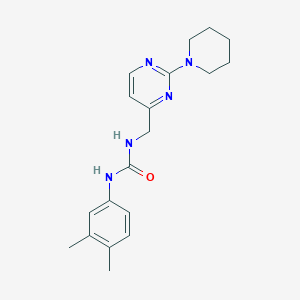
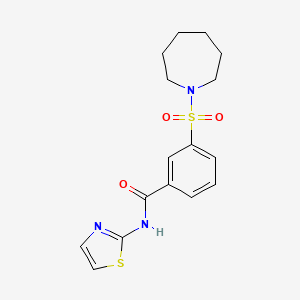
![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)
